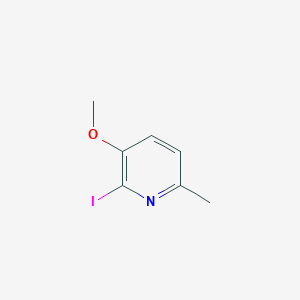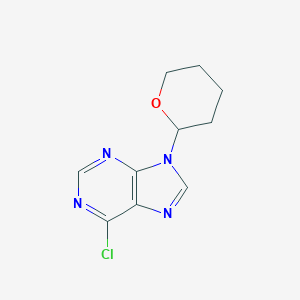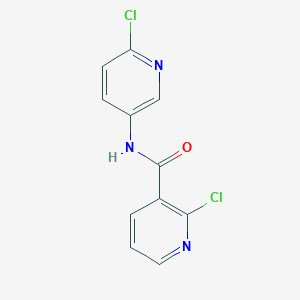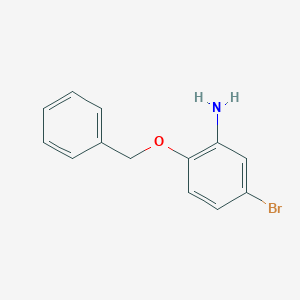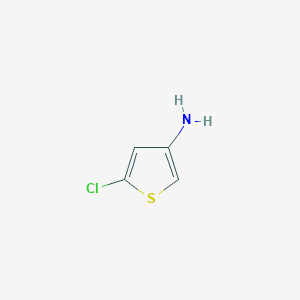
5-Chlorothiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorothiophen-3-amine is a compound that is part of a broader class of thiophene derivatives. These compounds are of significant interest due to their potential biological activities. For instance, thiophene derivatives have been explored for their allosteric enhancer activity at the A1 adenosine receptor, which is a target for therapeutic intervention in various conditions .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the introduction of various substituents to modify their chemical and biological properties. In one study, a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives were synthesized, with modifications at the 5-position of the thiophene ring. These modifications included the addition of small alkyl groups, bromine, or aryl moieties, which significantly affected the compounds' activity .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, and their conformational stability is often studied using various spectroscopic methods and computational calculations. For example, tertiary amides formed from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride were analyzed using 1H and 13C NMR spectroscopy, and their stable molecular conformations were investigated through semi-empirical and ab initio calculations .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including chlorination and aminisation, to yield new compounds with potential biological activities. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involved such reactions, leading to a compound with moderate anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure and the nature of their substituents. The crystal structures of these compounds can be determined using X-ray diffraction, which provides insights into their geometric parameters and intermolecular interactions. For example, the crystal structure of a thiadiazol-2-amine derivative revealed hydrogen bonding motifs and (\pi)-(\pi) stacking interactions, which are important for understanding the compound's stability and reactivity .
Applications De Recherche Scientifique
Specific Scientific Field
Chemistry, specifically organic synthesis .
Application Summary
5-Chlorothiophen-3-amine is used in the synthesis of heterocyclic compounds . These compounds have promising pharmacological characteristics .
Results or Outcomes
The synthesis of these heterocyclic compounds can lead to a variety of therapeutic applications. For example, thiophene derivatives are known to have potential as diabetes mellitus, antihypertensive, antimicrobial, analgesic and anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents .
Use in Enzyme Catalysis
Specific Scientific Field
Application Summary
5-Chlorothiophen-3-amine can be used in enzyme-catalyzed reactions, such as those catalyzed by transaminases and amine dehydrogenases .
Methods of Application
These enzymes catalyze the amination of ketones at the expense of an ammonia donor (in the case of transaminases) or the NAD(P)H-dependent reductive amination of ketones to primary amines (in the case of amine dehydrogenases) .
Use in Deep Eutectic Systems
Specific Scientific Field
Application Summary
5-Chlorothiophen-3-amine can be used in the formation of deep eutectic systems (DESs) . DESs are a type of ionic liquid with potential applications in various fields, including pharmaceuticals .
Methods of Application
The formation of a DES typically involves the mixing of a hydrogen bond donor and a hydrogen bond acceptor at a specific molar ratio . The exact methods can vary depending on the specific components used.
Results or Outcomes
DESs are gaining attention as safer and easier-to-handle alternatives to organic solvents . They could provide greener and less toxic substitutes for organic counterparts .
Use in Biochemical Research
Specific Scientific Field
Application Summary
5-Chlorothiophen-3-amine, like other amines, can be used in biochemical research . Amines are molecules that contain carbon-nitrogen bonds .
Methods of Application
The nitrogen atom in an amine has a lone pair of electrons and three bonds to other atoms, either carbon or hydrogen . This makes amines reactive and useful in various biochemical reactions .
Use in Pharmaceutical Chemistry
Specific Scientific Field
Application Summary
5-Chlorothiophen-3-amine hydrochloride is used in the pharmaceutical industry . It’s used in the synthesis of various pharmaceutical compounds .
Results or Outcomes
The synthesis of these pharmaceutical compounds can lead to a variety of therapeutic applications .
Use in Material Science
Specific Scientific Field
Application Summary
5-Chlorothiophen-3-amine can be used in the formation of deep eutectic systems (DESs) . DESs are a type of ionic liquid with potential applications in various fields, including material science .
Methods of Application
The formation of a DES typically involves the mixing of a hydrogen bond donor and a hydrogen bond acceptor at a specific molar ratio . The exact methods can vary depending on the specific components used.
Results or Outcomes
DESs are gaining attention as safer and easier-to-handle alternatives to organic solvents . They could provide greener and less toxic substitutes for organic counterparts .
Safety And Hazards
The safety information for 5-Chlorothiophen-3-amine indicates that it has several hazard statements, including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-chlorothiophen-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-4-1-3(6)2-7-4/h1-2H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKAVYVUVXLHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559723 |
Source


|
| Record name | 5-Chlorothiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorothiophen-3-amine | |
CAS RN |
123403-75-8 |
Source


|
| Record name | 5-Chlorothiophen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

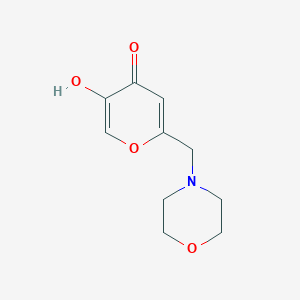
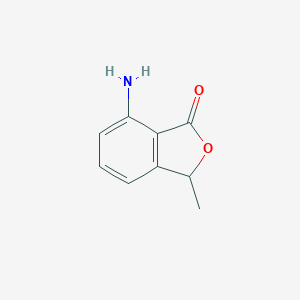
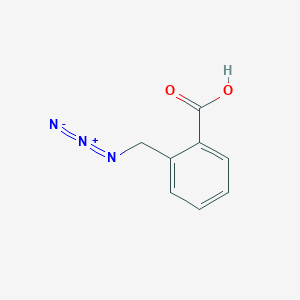
![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)
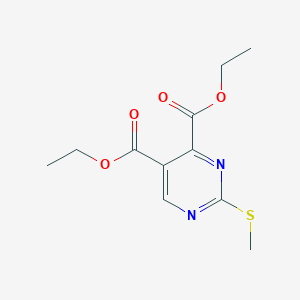
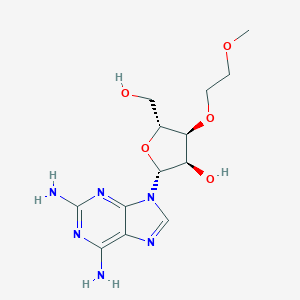

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)
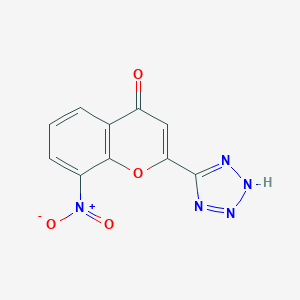
![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)
